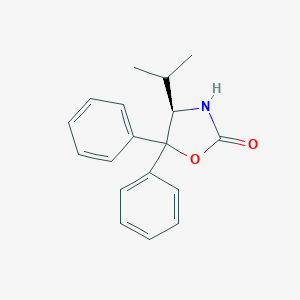

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

Description

Properties

IUPAC Name |

(4R)-5,5-diphenyl-4-propan-2-yl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-13(2)16-18(21-17(20)19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,20)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTOJBANGYSTOH-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461724 | |

| Record name | (4R)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191090-32-1 | |

| Record name | (R)-4-Isopropyl-5,5-diphenyloxazolidin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191090-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-5,5-Diphenyl-4-(propan-2-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone: An In-Depth Technical Guide

Foreword: The Crucial Role of Stereochemistry in Modern Chemistry

In the intricate world of chemical synthesis, particularly within pharmaceutical and materials science, the precise three-dimensional arrangement of atoms—stereochemistry—is paramount. The biological activity of a drug, the properties of a polymer, or the efficacy of a catalyst can be profoundly influenced by its chirality. (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone stands as a pillar in the field of asymmetric synthesis, serving as a robust and reliable chiral auxiliary.[1][2] This guide is crafted for researchers, scientists, and drug development professionals, offering a comprehensive exploration of this versatile molecule. We will delve into its fundamental chemical properties, elucidate the mechanisms of stereocontrol, and provide detailed, field-tested protocols to empower your synthetic endeavors.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical characteristics of this compound is the foundation for its effective application. These properties dictate everything from storage and handling to reaction setup and purification.

| Property | Value |

| Molecular Formula | C₁₈H₁₉NO₂ |

| Molecular Weight | 281.35 g/mol [3] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 252 - 256 °C[1] |

| Boiling Point | 475.70 °C[4] |

| Flash Point | 241.50 °C[4] |

| Solubility | Soluble in many common organic solvents such as dichloromethane, tetrahydrofuran (THF), and ethyl acetate. |

Key Insights: The high melting point of this compound indicates a stable crystalline structure, which simplifies handling and weighing in a laboratory setting. Its solubility profile makes it compatible with a wide array of solvents typically used in organic synthesis.

The Mechanism of Stereocontrol: A Symphony of Steric and Electronic Effects

The remarkable ability of this compound to direct the stereochemical outcome of reactions lies in its unique structure. When acylated and subsequently treated with a strong base, it forms a rigid enolate intermediate. The bulky isopropyl and diphenyl groups create a chiral environment that sterically hinders one face of the enolate, forcing incoming electrophiles to approach from the less hindered side.[2][5] This results in a highly diastereoselective bond formation.

Asymmetric Alkylation Workflow:

Caption: General workflow for asymmetric alkylation using an Evans auxiliary.

The formation of a chelated transition state, often involving a lithium or boron atom, further rigidifies the system and enhances the facial selectivity of the electrophilic attack.[6][7] The predictability of this stereochemical outcome is a key reason for the widespread use of this chiral auxiliary.

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key stages of an asymmetric alkylation reaction.

Acylation of the Chiral Auxiliary

Objective: To attach the desired acyl group to the nitrogen of the oxazolidinone.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution

-

Acyl chloride or anhydride (e.g., propionyl chloride)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.

-

Slowly add n-BuLi solution dropwise, maintaining the low temperature.

-

After stirring for 15-30 minutes, add the acyl chloride or anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the N-acyl oxazolidinone by column chromatography.

Diastereoselective Alkylation

Objective: To introduce a new stereocenter via a diastereoselective alkylation of the enolate.

Materials:

-

N-acyl-(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone

-

Anhydrous tetrahydrofuran (THF)

-

Strong base (e.g., Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS))

-

Electrophile (e.g., benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

Dissolve the N-acyl oxazolidinone in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Slowly add the strong base dropwise to form the enolate.

-

After stirring for 30-60 minutes at -78 °C, add the electrophile.

-

Continue stirring at low temperature until the reaction is complete.

-

Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

-

Perform an aqueous workup and extract the product.

-

Purify the alkylated product by column chromatography.

Cleavage of the Chiral Auxiliary

Objective: To remove the chiral auxiliary and isolate the desired enantiomerically enriched product.

Materials:

-

Alkylated N-acyl oxazolidinone

-

Tetrahydrofuran (THF) and water

-

Sodium sulfite solution

Procedure:

-

Dissolve the alkylated product in a mixture of THF and water and cool to 0 °C.

-

Add a solution of LiOH and H₂O₂.

-

Stir the reaction at 0 °C until the starting material is consumed.

-

Quench the reaction with an aqueous solution of sodium sulfite.

-

Isolate the chiral product (e.g., a carboxylic acid) by extraction.

-

The chiral auxiliary can often be recovered from the reaction mixture for reuse.

Note on Cleavage: The use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is a mild and effective method for cleaving the auxiliary to yield the corresponding carboxylic acid while preserving the newly formed stereocenter.[10]

Spectroscopic Data for Characterization

Accurate characterization of the chiral auxiliary and its derivatives is crucial for ensuring purity and confirming the success of each synthetic step.

| Spectroscopic Data | (R)-(+)-4-Isopropyl-2-oxazolidinone (a related Evans auxiliary) |

| ¹H NMR (CDCl₃, ppm) | δ 4.25 (m, 1H), 4.05 (m, 1H), 3.90 (m, 1H), 2.35 (m, 1H), 0.90 (d, 3H), 0.85 (d, 3H)[11] |

| ¹³C NMR (CDCl₃, ppm) | δ 159.5, 69.0, 58.5, 28.5, 18.0, 14.5[12] |

Note: The provided spectroscopic data is for a similar, simpler Evans auxiliary. The spectra for this compound will be more complex due to the presence of the phenyl groups.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound and the reagents used in its reactions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when handling volatile solvents and reagents.

-

Reactivity: Be aware of the reactivity of the reagents used, particularly strong bases like n-BuLi and LDA, which are pyrophoric and moisture-sensitive.[13]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.[14][15]

Conclusion and Future Outlook

This compound is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its ability to induce high levels of stereoselectivity in a predictable manner has made it invaluable in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][16] As the demand for enantiomerically pure compounds continues to grow, the importance of reliable and well-understood chiral auxiliaries like this one will only increase. Future research may focus on developing even more efficient and sustainable methods for the use and recycling of such auxiliaries, further solidifying their place in the landscape of asymmetric synthesis.

References

-

The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - UQ eSpace - The University of Queensland. (n.d.). Retrieved from [Link]

-

Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Publications. (2019). Retrieved from [Link]

-

The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci. (2023). Retrieved from [Link]

-

Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2 - ACS Figshare. (2019). Retrieved from [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Journal of Chemical Education - ACS Publications. (n.d.). Retrieved from [Link]

-

Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions - PubMed. (2010). Retrieved from [Link]

-

Evans Aldol Reaction | Chem-Station Int. Ed. (2014). Retrieved from [Link]

-

SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

evans enolate alkylation-hydrolysisx. (n.d.). Retrieved from [Link]

-

(R)-4-Isopropyl-3-isopropylsulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one - NIH. (n.d.). Retrieved from [Link]

-

Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. (2024). Retrieved from [Link]

-

AJ C - K.T.H.M. College. (n.d.). Retrieved from [Link]

-

SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE - Hungarian Journal of Industry and Chemistry. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2011). Retrieved from [Link]

-

Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. (n.d.). Retrieved from [Link]

-

4-Isopropyloxazolidine-2,5-dione | C6H9NO3 | CID 102885 - PubChem. (n.d.). Retrieved from [Link]

-

Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries - PubMed. (n.d.). Retrieved from [Link]

-

Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione - ResearchGate. (2025). Retrieved from [Link]

-

Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC - NIH. (n.d.). Retrieved from [Link]

-

Fragments of 1 H NMR spectra of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Isopropyl-4-methyl-5-phenyloxazolidin-2-one - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. biosynth.com [biosynth.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Transition state models for probing stereoinduction in Evans chiral auxiliary-based asymmetric aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. acs.figshare.com [acs.figshare.com]

- 10. connectsci.au [connectsci.au]

- 11. (R)-(+)-4-Isopropyl-2-oxazolidinone(95530-58-8) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. images.thdstatic.com [images.thdstatic.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone structure

An In-Depth Technical Guide to (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone: A Chiral Auxiliary for High-Fidelity Asymmetric Synthesis

Abstract

This compound stands as a formidable chiral auxiliary in the chemist's toolkit for asymmetric synthesis. As a second-generation Evans-type auxiliary, its unique structural architecture, characterized by a C5 gem-diphenyl substitution, offers exceptional steric shielding. This guide provides an in-depth exploration of its structure, physicochemical properties, synthesis, and mechanism of action. We will detail field-proven protocols for its synthesis and its application in diastereoselective enolate alkylation, a cornerstone transformation in the construction of chiral molecules for pharmaceutical and natural product synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful tool for precise stereochemical control.

Introduction: The Need for Superior Stereocontrol

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. For drug development professionals, the ability to selectively synthesize a single desired enantiomer is not a matter of academic curiosity but a critical requirement for safety and efficacy. Chiral auxiliaries are robust tools that impart stereochemical control onto a reaction, guiding the formation of new stereocenters with high precision.

Developed as an evolution of the foundational Evans' auxiliaries, this compound incorporates two phenyl groups at the C5 position. This modification significantly amplifies the steric bias around the reactive center, leading to superior facial selectivity in a variety of chemical transformations compared to its predecessors.[1] It has proven particularly effective in high-yielding, high-diastereoselectivity alkylations and azidations of its N-acyl derivatives.[2] This guide will elucidate the principles and practices that make this auxiliary an authoritative choice for constructing complex, enantiomerically pure molecules.

Physicochemical Properties and Structural Elucidation

The efficacy of this compound is a direct consequence of its well-defined physical and structural properties.

Key Properties

A summary of the compound's essential properties is provided below. These data are critical for handling, reaction setup, and characterization.

| Property | Value | Reference(s) |

| CAS Number | 191090-32-1 | [3] |

| Molecular Formula | C₁₈H₁₉NO₂ | [3] |

| Molecular Weight | 281.36 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 252 - 256 °C | [3] |

| Optical Rotation | [α]²⁰/D = +244 to +250° (c=0.6 in CH₂Cl₂)¹ | [3] |

¹Note: The sign and magnitude of optical rotation can be subject to variation based on solvent, concentration, and purity. Some commercial sources show conflicting data; users should verify the rotation of their specific batch.

Structural Analysis

The molecule's structure is defined by a five-membered oxazolidinone ring. The key stereodirecting elements are:

-

The (R)-Configured C4 Center: Substituted with a bulky isopropyl group, this center sets the primary chiral environment.

-

The C5 Gem-Diphenyl Substitution: This is the defining feature. The two phenyl rings create a rigid and exceptionally bulky steric shield that effectively blocks one face of the derived enolate from electrophilic attack.

Spectroscopic Characterization

While specific NMR shifts can vary slightly based on solvent and instrumentation, the expected spectroscopic signatures are as follows:

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons of the two phenyl rings, a multiplet for the methine proton of the isopropyl group, doublets for the two diastereotopic methyl groups of the isopropyl moiety, and a characteristic signal for the C4 proton. The N-H proton will appear as a broad singlet.

-

¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon of the oxazolidinone ring (~155-160 ppm), multiple signals in the aromatic region (120-140 ppm), the quaternary C5 carbon, the C4 carbon, and the carbons of the isopropyl group.

-

Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching band will be prominent around 1750-1780 cm⁻¹, characteristic of the oxazolidinone ring.

Synthesis of the Chiral Auxiliary

The most efficient and enantiospecific synthesis of this auxiliary starts from the corresponding β-amino alcohol. The following protocol is based on a palladium-catalyzed oxidative carbonylation reaction.[1]

Rationale of the Synthetic Approach

This method is advantageous due to its high atom economy, using carbon monoxide as the carbonyl source and producing water as the only stoichiometric byproduct. The palladium-iodide catalytic system has proven effective for a wide range of β-amino alcohols under relatively mild conditions.[1] The reaction proceeds with retention of configuration from the starting amino alcohol, ensuring the final product is enantiomerically pure.

Experimental Protocol: Synthesis of (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one

Note: This protocol describes the synthesis of the (S)-enantiomer from (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol. The synthesis of the title (R)-compound follows the identical procedure starting with the (R)-amino alcohol.

-

Reactor Charging: To a 250 mL stainless steel autoclave, add Palladium(II) iodide (PdI₂, 1 mol%), Potassium Iodide (KI, 10 mol%), and a solution of (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol (1.0 equiv) in 1,2-dimethoxyethane (DME) to achieve a substrate concentration of approximately 0.5 M.

-

Pressurization: Seal the autoclave. While stirring, pressurize the vessel with carbon monoxide (CO) to 16 atm, then add compressed air to reach a total pressure of 20 atm.

-

Reaction: Heat the reaction mixture to 100 °C and maintain stirring for 15 hours. Monitor the reaction progress by TLC for the complete consumption of the starting material.

-

Work-up and Isolation: After cooling to room temperature, carefully vent the autoclave. Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure. The product will often begin to crystallize from the reaction mixture.

-

Purification: The crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to yield the pure oxazolidinone as a white crystalline solid. An isolated yield of approximately 81% can be expected.[1]

Mechanism of Stereodirection in Asymmetric Alkylation

The power of this compound lies in its ability to force a reaction to proceed via a single, low-energy transition state. The process is a sequence of reliable and well-understood steps.

-

N-Acylation: The auxiliary is first acylated with an acyl halide or anhydride to attach the desired prochiral substrate.

-

Enolate Formation: A strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), is used to deprotonate the α-carbon, forming a rigid Z-enolate. The lithium or sodium cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, locking the conformation.

-

Diastereoselective Alkylation: The steric bulk of the gem-diphenyl group at C5, in concert with the isopropyl group at C4, creates a highly congested environment. This arrangement effectively blocks the "top face" of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) is forced to approach from the less-hindered "bottom face," ensuring the formation of a single diastereomer.

-

Cleavage and Recovery: The newly formed, stereochemically rich acyl group is cleaved from the auxiliary, which can then be recovered and reused.

The following workflow diagram illustrates this entire process.

Caption: Workflow for Asymmetric Alkylation using the Chiral Auxiliary.

Applications in Complex Molecule Synthesis

The high fidelity of this auxiliary has made it a valuable tool in the synthesis of complex, biologically active molecules. Its enantiomer, (S)-(-)-4-isopropyl-5,5-diphenyl-2-oxazolidinone, was instrumental in the concise asymmetric synthesis of several natural products, including (–)-Virolin, (–)-Surinamensin, and (–)-Raphidecursinol B.[4] In these syntheses, the auxiliary was used to set a key stereocenter via a diastereoselective alkylation, which was then elaborated to the natural product core. This demonstrates the auxiliary's utility in creating crucial chiral building blocks for drug discovery and total synthesis.[5][6]

Experimental Protocol: Diastereoselective Alkylation

The following is a representative, self-validating protocol for the asymmetric alkylation of an N-propanoyl derivative.

Materials and Reagents

-

This compound

-

Propionyl chloride

-

Triethylamine (TEA) or Pyridine

-

Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)

-

Benzyl bromide (or other desired electrophile)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Standard solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Methodology

-

N-Acylation:

-

Dissolve the auxiliary (1.0 equiv) in anhydrous THF in an oven-dried, nitrogen-flushed flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 equiv) followed by the dropwise addition of propionyl chloride (1.1 equiv).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting auxiliary.

-

Quench the reaction with water, extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude N-propanoyl auxiliary is often pure enough for the next step.

-

-

Enolate Formation and Alkylation:

-

Dissolve the N-propanoyl auxiliary (1.0 equiv) in anhydrous THF in a separate oven-dried, nitrogen-flushed flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of NaHMDS (1.1 equiv, e.g., 1.0 M in THF) dropwise via syringe. Stir the resulting enolate solution for 30-60 minutes at -78 °C.

-

Add benzyl bromide (1.2 equiv) dropwise.

-

Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis shows the reaction is complete.

-

-

Work-up and Purification:

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature. Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to isolate the pure alkylated product. The diastereoselectivity can be assessed by ¹H NMR analysis of the crude product.

-

Auxiliary Cleavage and Recovery

A key feature of a useful chiral auxiliary is its facile removal without racemization of the newly created stereocenter.

-

To yield a chiral carboxylic acid: Saponification using lithium hydroxide (LiOH) and hydrogen peroxide in a THF/water mixture is a standard and effective method.

-

To yield a chiral primary alcohol: Reductive cleavage using lithium borohydride (LiBH₄) in a solvent like ether or THF is highly efficient.

-

To yield a chiral aldehyde: Reduction with LiAlH₄ followed by oxidation (e.g., Swern or Dess-Martin) can be employed.

After cleavage, the reaction mixture is worked up, and the now-free auxiliary can be recovered by extraction and purified by recrystallization, making this a cost-effective methodology.

Conclusion

This compound is a highly effective and reliable chiral auxiliary for modern asymmetric synthesis. Its gem-diphenyl substitution provides a superior level of steric shielding, enabling exceptional diastereoselectivity in key bond-forming reactions. The predictable stereochemical outcomes, robust reaction protocols, and the ability to recover the auxiliary make it an invaluable asset for chemists in academic and industrial settings who are tasked with the synthesis of enantiomerically pure compounds. Its successful application in the synthesis of complex natural products underscores its power and reliability as a tool for building molecular complexity with precision.

References

- Gibson, C. L., Gillon, K., & Cook, S. (1998). A study of 4-substituted 5,5-diaryl oxazolidin-2-ones as efficacious chiral auxiliaries. Tetrahedron Letters, 39(37), 6733–6736.

-

Silveira, G. P., de Carvalho, C. B., & Oliver, A. G. (2012). (R)-4-Isopropyl-3-isopropylsulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2048. [Link]

- Hintermann, T., & Seebach, D. (1998). A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one. Helvetica Chimica Acta, 81(10), 2093-2126.

- Alexander, K., Cook, S., Gibson, C. L., & Kennedy, A. R. (2001). Highly effective and recyclable chiral auxiliaries: a study of the synthesis and use of three 4-isopropyl-5,5-diaryloxazolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (12), 1538-1549.

- Gawley, R. E., & Zhang, P. (1996). 1-Magnesiotetrahydroisoquinolyloxazolines as Chiral Nucleophiles in Stereoselective Additions to Aldehydes: Auxiliary Optimization, Asymmetric Synthesis of (+)-Corlumine, (+)-Bicuculline, (+)-Egenine, and (+)-Corytensine, and Preliminary 13C NMR Studies of 1-Lithio- and 1-Magnesiotetrahydroisoquinolyloxazolines. The Journal of Organic Chemistry, 61(23), 8103–8112.

-

Gabriele, B., Mancuso, R., & Veltri, L. (2019). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. Molbank, 2019(2), M1062. [Link]

-

Lee, S., Lee, D., & Lee, S. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(11), 2998. [Link]

-

Gál, E., Mándity, I. M., & Fülöp, F. (2020). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 48(2), 17-20. [Link]

- Sibi, M. P., & Liu, M. (2015). Diastereoselective conjugate addition of (R)

Sources

- 1. (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one | MDPI [mdpi.com]

- 2. ekwan.github.io [ekwan.github.io]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. jk-sci.com [jk-sci.com]

- 5. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone molecular weight

An In-Depth Technical Guide to (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone: A Chiral Auxiliary for Asymmetric Synthesis

Abstract

This compound stands as a cornerstone chiral auxiliary in the field of asymmetric synthesis. Its rigid molecular architecture, defined by the strategic placement of isopropyl and diphenyl groups, provides an exceptionally effective chiral environment for directing a wide array of chemical transformations. This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this reagent's core attributes. We will delve into its physicochemical properties, detail its stereospecific synthesis, elucidate the mechanism of stereocontrol, and provide validated experimental protocols for its application. The discussion is grounded in established chemical principles to showcase why this auxiliary is a trusted and authoritative choice for the stereocontrolled synthesis of complex, enantiomerically pure molecules.

Introduction: The Imperative for Stereochemical Control

In the landscape of modern drug discovery and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the primary determinant of biological activity and material properties. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological effects. Consequently, the ability to selectively synthesize a single desired enantiomer is a critical objective in organic chemistry.

Chiral auxiliaries are powerful tools to achieve this goal. These are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction with high diastereoselectivity. After the transformation, the auxiliary is cleaved and can ideally be recovered for reuse. This compound, an evolution of the highly successful Evans auxiliaries, has emerged as a particularly robust and reliable reagent for this purpose. Its efficacy stems from a well-defined conformational bias that creates a highly predictable steric environment, making it an invaluable asset in the synthesis of complex chiral molecules.[1]

Physicochemical & Structural Properties

The physical and structural characteristics of this compound are fundamental to its function. As a stable, crystalline solid, it is easily handled and stored under standard laboratory conditions.[1] Its high melting point is indicative of a well-ordered, rigid crystal lattice.

| Property | Value | Reference(s) |

| Molecular Weight | 281.35 g/mol | [2] |

| Molecular Formula | C₁₈H₁₉NO₂ | [2] |

| CAS Number | 191090-32-1 | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 252-255 °C | [2] |

| Optical Rotation | [α]²⁴/D +225° (c = 1 in chloroform) | [2] |

Synthesis and Stereochemical Provenance

The absolute stereochemistry of the auxiliary is paramount to its function. The synthesis of this compound begins with the readily available and optically pure amino acid, (R)-Valine. The amino acid is converted to the corresponding β-amino alcohol, (R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, which preserves the crucial stereocenter.

The final ring-closing step can be achieved efficiently through an enantiospecific oxidative carbonylation reaction.[3] This method utilizes a palladium catalyst in the presence of carbon monoxide and a mild oxidant to cyclize the β-amino alcohol, forming the rigid 5-membered oxazolidinone ring with complete retention of stereochemistry. The use of a naturally occurring chiral building block as the starting material provides an authoritative and trustworthy foundation for the auxiliary's stereochemical integrity.

Caption: General synthetic workflow for the title compound.

Spectroscopic Characterization Profile

Confirmation of the structure and purity of the chiral auxiliary is essential. While raw spectra are instrument-dependent, the expected spectroscopic fingerprint is well-defined. The data for the (R)-enantiomer are identical to those reported for the (S)-enantiomer.[3]

| Spectroscopy | Feature | Expected Chemical Shift / Frequency |

| ¹H NMR | Phenyl Protons (Ar-H) | δ 7.20 - 7.60 ppm (m, 10H) |

| N-H Proton | δ ~5.5 - 6.5 ppm (br s, 1H) | |

| Ring Methine (CH-N) | δ ~4.0 - 4.5 ppm (d, 1H) | |

| Isopropyl Methine (CH-(CH₃)₂) | δ ~2.0 - 2.5 ppm (m, 1H) | |

| Isopropyl Methyls (CH-(CH₃)₂) | δ ~0.8 - 1.2 ppm (two d, 6H) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~158 - 160 ppm |

| Quaternary Carbon (C(Ph)₂) | δ ~90 - 95 ppm | |

| Aromatic Carbons | δ ~125 - 145 ppm | |

| Ring Methine (CH-N) | δ ~65 - 70 ppm | |

| Isopropyl Methine & Methyls | δ ~15 - 35 ppm | |

| IR Spectroscopy | N-H Stretch | ~3300 - 3400 cm⁻¹ (sharp) |

| C=O Stretch (Carbamate) | ~1750 - 1780 cm⁻¹ (strong) |

Mechanism of Stereocontrol: A Self-Validating System

The trustworthiness of this compound as a chiral director lies in its predictable and rigid mechanism of action. The process begins with the acylation of the nitrogen atom, linking the prochiral substrate to the auxiliary.

-

Enolate Formation: Treatment of the N-acyl oxazolidinone with a suitable base (e.g., lithium diisopropylamide, LDA) selectively removes the α-proton, generating a Z-enolate.

-

Chelation & Conformational Lock: In the presence of a Lewis acid or a lithium counterion, the enolate oxygen and the carbonyl oxygen of the auxiliary form a rigid, five-membered chelate. This chelation locks the conformation of the entire system.

-

Steric Shielding: The key to diastereoselectivity is the steric environment created by the auxiliary. The bulky isopropyl group at the C4 position effectively blocks the "top face" of the planar enolate. The two phenyl groups at the C5 position, while also large, are positioned away from the reaction center and serve primarily to rigidify the ring structure.

-

Directed Attack: Consequently, an incoming electrophile (E⁺) can only approach from the less sterically hindered "bottom face," ensuring the formation of one diastereomer in high excess.

-

Auxiliary Cleavage: After the reaction, the newly formed chiral center is secure, and the auxiliary can be cleanly removed via hydrolysis or other mild methods to reveal the desired enantiomerically enriched product.

Caption: Steric shielding of the Z-enolate by the auxiliary.

Field-Proven Application & Experimental Protocol

This auxiliary has been successfully employed in a multitude of stereoselective transformations, including aldol additions, alkylations, conjugate additions, and Diels-Alder reactions.[1] Below is an authoritative, field-proven protocol for a representative diastereoselective alkylation.

Protocol: Asymmetric Alkylation via an N-Propanoyl Adduct

This three-step workflow details the acylation of the auxiliary, the diastereoselective alkylation, and the final cleavage to yield an enantiomerically enriched carboxylic acid.

Part 1: Acylation of the Auxiliary

-

Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv). Dissolve in anhydrous tetrahydrofuran (THF, ~0.1 M).

-

Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.05 equiv, 1.6 M in hexanes) dropwise via syringe. Stir for 15 minutes. The solution should become clear.

-

Acylation: Add propanoyl chloride (1.1 equiv) dropwise. Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-propanoyl derivative can be purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Part 2: Diastereoselective Alkylation

-

Setup: To a flame-dried flask under argon, add the purified N-propanoyl derivative (1.0 equiv) and dissolve in anhydrous THF (~0.1 M).

-

Enolate Formation: Cool the solution to -78 °C. Add lithium diisopropylamide (LDA, 1.1 equiv, freshly prepared or as a solution) dropwise. Stir for 30-45 minutes at -78 °C to ensure complete formation of the lithium enolate.

-

Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise. Stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

-

Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash chromatography to isolate the alkylated product. Diastereomeric excess can be determined by ¹H NMR analysis or chiral HPLC.

Part 3: Auxiliary Cleavage

-

Setup: Dissolve the purified alkylated product (1.0 equiv) in a 4:1 mixture of THF and water.

-

Hydrolysis: Cool the solution to 0 °C. Add aqueous hydrogen peroxide (4.0 equiv, 30% w/w), followed by lithium hydroxide (2.0 equiv) dissolved in water.

-

Reaction: Stir the biphasic mixture vigorously at room temperature for 4-12 hours.

-

Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~2 with 1M HCl. Extract the product with ethyl acetate (3x). The desired chiral carboxylic acid will be in the organic phase. The water-soluble chiral auxiliary can be recovered from the aqueous phase by basification and extraction.

Conclusion

This compound is more than just a reagent; it is a reliable platform for the rational design and execution of complex synthetic strategies. Its synthesis is rooted in the chiral pool, providing an unimpeachable stereochemical foundation. The well-understood mechanism of stereocontrol, based on predictable steric hindrance within a rigid chelated intermediate, makes it a trustworthy and authoritative tool for chemists. The high diastereoselectivities routinely achieved with this auxiliary underscore its value in both academic research and industrial applications, particularly in the development of single-enantiomer pharmaceuticals.

References

-

Gabriele, B., Mancuso, R., & Veltri, L. (2018). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. Molbank, 2018(4), M1017. [Link]

- Celentano, G., et al. (1998). Asymmetric Synthesis of Sulfilimines. Tetrahedron: Asymmetry, 9(20), 3687-3700.

Sources

An In-depth Technical Guide to the Synthesis of (R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone from (R)-valine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone, a derivative of the classic Evans auxiliaries, stands as a cornerstone in modern asymmetric synthesis. Its utility is derived from the predictable and high-fidelity stereochemical control it imparts in a wide range of C-C bond-forming reactions. This guide provides a comprehensive, field-proven methodology for the synthesis of this invaluable chiral auxiliary, commencing from the readily available and inexpensive chiral pool starting material, (R)-valine. We will dissect the strategic considerations behind each synthetic step, from the initial protection of (R)-valine to the crucial Grignard-mediated diphenylation and final cyclization. The protocols herein are designed to be self-validating, offering researchers a robust and scalable pathway to this essential synthetic tool.

Introduction: The Strategic Advantage of the 5,5-Diphenyl Auxiliary

Chiral oxazolidinones, popularized by David A. Evans, are powerful auxiliaries for stereoselective transformations such as aldol, alkylation, and Diels-Alder reactions.[1][] The auxiliary is covalently attached to a substrate, directing the stereochemical course of a subsequent reaction before being cleaved to reveal the enantioenriched product.[3][4]

The this compound, often referred to as a Seebach auxiliary, offers significant practical advantages over its non-phenyl-substituted counterparts. The introduction of the two phenyl groups at the C5 position creates a highly rigid and sterically demanding environment. This has several profound consequences:

-

Enhanced Diastereoselectivity: The gem-diphenyl group provides exceptional facial shielding, leading to superior levels of stereocontrol in enolate reactions.

-

Increased Crystallinity: The auxiliary and its N-acylated derivatives exhibit a much higher tendency to crystallize.[5] This is a critical advantage, as it frequently allows for non-chromatographic purification of intermediates and products, a significant benefit for scalability.[5]

-

Simplified Handling: The high melting point (ca. 250 °C) and low solubility of the free auxiliary facilitate its recovery in high purity at the end of a synthetic sequence, often by simple filtration.[5]

This guide details a robust three-step synthesis that leverages these properties, providing a reliable route from (R)-valine.

Synthetic Strategy and Mechanistic Rationale

The conversion of (R)-valine to the target oxazolidinone is a logical sequence of three core transformations. The overall strategy is dictated by the need to convert the carboxylic acid moiety into a diphenylcarbinol group while preserving the stereochemical integrity of the adjacent isopropyl-bearing stereocenter.

Step 1: Esterification of (R)-Valine

The synthesis commences with the protection of the carboxylic acid group of (R)-valine as an ester (e.g., a methyl or ethyl ester). This step is critical for two reasons:

-

Preventing Acid-Base Reactions: The Grignard reagent used in the subsequent step is a strong base. Without protection, it would simply deprotonate the carboxylic acid, consuming the reagent and halting the desired reaction.

-

Activating the Carbonyl: The ester functionality provides the necessary electrophilic carbonyl carbon for the nucleophilic attack by the Grignard reagent.

A standard and highly effective method for this transformation is the use of thionyl chloride (SOCl₂) in an alcohol solvent like methanol or ethanol.

Step 2: Grignard Reaction with Phenylmagnesium Bromide

This is the key carbon-carbon bond-forming step where the two phenyl groups are installed. The (R)-valine ester is treated with an excess of phenylmagnesium bromide (PhMgBr). The mechanism proceeds via two sequential nucleophilic additions to the ester carbonyl. The first addition forms a tetrahedral intermediate which collapses to form a ketone. This ketone is more reactive than the starting ester and immediately undergoes a second attack by another equivalent of PhMgBr to yield, after an aqueous workup, the tertiary alcohol, (R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol. At least two equivalents of the Grignard reagent are required for the addition, with an additional equivalent needed to deprotonate the amine, making a total of at least three equivalents necessary.

Step 3: Cyclization to the Oxazolidinone Ring

The final step involves the formation of the five-membered oxazolidinone ring from the synthesized amino alcohol. This is achieved by reacting the amino alcohol with a phosgene equivalent. While highly effective, phosgene gas is extremely hazardous.[6] A safer and equally efficient alternative is the use of ethyl chloroformate (ClCO₂Et) in the presence of a base.[5] The base deprotonates the amine, which then acts as a nucleophile, attacking the chloroformate. An intramolecular nucleophilic attack by the alcohol oxygen onto the newly formed carbamate carbonyl, with subsequent loss of ethanol and chloride, yields the stable cyclic carbamate—the target oxazolidinone.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Step A: Synthesis of (R)-Valine Methyl Ester Hydrochloride

-

Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a scrubber), suspend (R)-valine (23.4 g, 0.20 mol) in anhydrous methanol (250 mL).

-

Reaction: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (18.0 mL, 0.25 mol) dropwise over 30 minutes. Caution: The reaction is exothermic and releases HCl gas.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. The solution should become clear.

-

Isolation: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is the crude (R)-valine methyl ester hydrochloride. It can be used in the next step without further purification.

Step B: Synthesis of (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol

-

Setup: Assemble a 2 L three-necked flask, oven-dried and cooled under a stream of dry nitrogen, equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Grignard Reagent: Charge the flask with a 3.0 M solution of phenylmagnesium bromide in diethyl ether (600 mL, 1.8 mol).

-

Substrate Addition: Dissolve the crude (R)-valine methyl ester hydrochloride (from Step A) in anhydrous THF (300 mL) and add it slowly via the dropping funnel to the stirred Grignard solution over 1 hour. Maintain a gentle reflux with the heat of reaction.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux for an additional 2 hours.

-

Quenching: Cool the reaction mixture to 0 °C in an ice-water bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (500 mL). Caution: Vigorous reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with ethyl acetate (3 x 200 mL).

-

Workup: Combine all organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amino alcohol as a thick oil or solid.

Step C: Synthesis of this compound

-

Setup: In a 1 L flask equipped with a magnetic stirrer, dissolve the crude amino alcohol (from Step B) in dichloromethane (DCM) (400 mL).

-

Base Addition: Add triethylamine (84 mL, 0.60 mol) to the solution and cool to 0 °C.

-

Cyclization: Add ethyl chloroformate (28.5 mL, 0.30 mol) dropwise to the cooled, stirred solution over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup: Quench the reaction by adding water (200 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 100 mL).

-

Purification: Combine the organic layers, wash with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 100 mL), and brine (100 mL). Dry over Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product will be a solid.

-

Recrystallization: Recrystallize the solid from hot ethanol or an ethyl acetate/hexane mixture to yield the pure this compound as fine white crystals.[5]

Data Summary

The following table summarizes expected results for a representative synthesis. Actual yields may vary based on experimental conditions and scale.

| Step | Product | Starting Material | Typical Yield (%) | Melting Point (°C) |

| A | (R)-Valine Methyl Ester HCl | (R)-Valine | >95% | - |

| B | (R)-Amino Diphenyl Alcohol | (R)-Valine Methyl Ester HCl | 75-85% | 102-104 |

| C | (R)-Oxazolidinone | (R)-Amino Diphenyl Alcohol | 80-90% | 249-251 |

Process Workflow and Validation

A robust synthetic procedure is a self-validating system. Each step is designed to produce an intermediate that can be characterized to ensure purity before proceeding, guaranteeing the quality of the final product.

Conclusion

The synthesis of this compound from (R)-valine is a highly efficient and practical route to a state-of-the-art chiral auxiliary. The procedure capitalizes on inexpensive starting materials and employs classical, well-understood organic transformations. The unique properties of the gem-diphenyl substitution pattern—namely the enhanced crystallinity and steric influence—render this auxiliary particularly valuable for large-scale applications where chromatographic purification is undesirable. The detailed protocols and strategic rationale provided in this guide equip researchers with the necessary tools to confidently prepare this powerful reagent for asymmetric synthesis.

References

- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 3-Amino-2-oxazolidinone from Amino Alcohols. BenchChem.

-

Wikipedia. (2023). Valinol. Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Wikipedia. (2023). Chiral auxiliary. Wikipedia. Retrieved from [Link]

-

Diaz, G., et al. (2014). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 19(6), 7429-7443. Available at: [Link]

-

Zhang, W., & Curran, D. P. (2005). Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from α-Amino Acids. The Journal of Organic Chemistry, 70(18), 7358–7367. Available at: [Link]

- Madhavan, S., & GaneshwarPrasad, K. (1996). A convenient procedure for the reduction of amino acids to amino alcohols.

-

Hintermann, L., & Seebach, D. (1998). A Useful Modification of the Evans Auxiliary: 4-Isopropyl-5,5-diphenyloxazolidin-2-one. Helvetica Chimica Acta, 81(11), 2093-2126. Available at: [Link]

-

Chemistry Stack Exchange. (2019). Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange. Retrieved from [Link]

-

Mancuso, R., et al. (2018). (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one. Molbank, 2018(3), M1017. Available at: [Link]

-

Palomo, C., et al. (2004). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Current Organic Chemistry, 8(11), 949-980. Available at: [Link]

- University of California, Irvine. (n.d.). Evans Enolate Alkylation-Hydrolysis.

-

Khan Academy. (n.d.). Reduction of carboxylic acids. Khan Academy. Retrieved from [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]

- 5. researchgate.net [researchgate.net]

- 6. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of Evans' Oxazolidinone Chiral Auxiliaries: An In-Depth Technical Guide to their Mechanism of Action

The Genesis of Stereocontrol: A Historical Perspective

The development of oxazolidinone chiral auxiliaries by the research group of David A. Evans marked a pivotal moment in asymmetric synthesis.[2] This innovation provided a robust and predictable method for controlling the absolute stereochemistry of newly formed stereocenters in a variety of carbon-carbon bond-forming reactions.[4] The power of this methodology is exemplified in the total synthesis of complex natural products, where multiple stereocenters can be set with high fidelity. For instance, Evans' own synthesis of the macrolide cytovaricin masterfully employed oxazolidinone auxiliaries to establish the stereochemistry of nine stereocenters through a series of asymmetric alkylation and aldol reactions.[4]

Core Principle: The Rigid Chelation of a Z-Enolate

The remarkable stereodirecting power of oxazolidinone auxiliaries stems from their ability to enforce a highly organized and predictable transition state upon enolization and subsequent reaction with an electrophile. The fundamental mechanism can be dissected into a few key stages:

-

Attachment of the Acyl Group: The journey begins with the attachment of a carboxylic acid derivative to the nitrogen atom of the chiral oxazolidinone. This is typically achieved by deprotonating the oxazolidinone with a strong base, such as n-butyllithium, followed by quenching with an acyl chloride.[5] Milder, operationally simpler methods utilizing acyl transfer catalysts like 4-dimethylaminopyridine (DMAP) have also been developed.[6]

-

Formation of a Conformationally Rigid Z-Enolate: The cornerstone of stereocontrol lies in the deprotonation of the α-carbon of the N-acyl group to form an enolate. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) selectively generates the Z-enolate.[7] The metal cation (typically Li⁺ or Na⁺) then forms a rigid five-membered chelate with the two oxygen atoms of the N-acyloxazolidinone.

-

Steric Hindrance and Facial Bias: This chelation, in concert with the steric bulk of the substituent at the C4 position of the oxazolidinone ring (e.g., a benzyl or isopropyl group), effectively blocks one of the two faces of the planar enolate.[2] The substituent orients itself to minimize steric interactions, thereby creating a highly predictable steric bias.

-

Diastereoselective Electrophilic Attack: With one face of the enolate shielded, an incoming electrophile is directed to approach from the less hindered face, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.[7]

Caption: Logical workflow of stereocontrol using an oxazolidinone chiral auxiliary.

A Comparative Look at Common Oxazolidinone Auxiliaries

The choice of the substituent at the C4 position of the oxazolidinone ring, typically derived from readily available amino acids like valine or phenylalanine, has a significant impact on the diastereoselectivity of the reaction.

| Chiral Auxiliary | Derivation | Key Feature | Typical Diastereoselectivity (d.r.) in Alkylation |

| (S)-4-isopropyl-2-oxazolidinone | (S)-Valine | Isopropyl group provides steric bulk. | Good to Excellent (e.g., >95:5 for many electrophiles) |

| (S)-4-benzyl-2-oxazolidinone | (S)-Phenylalanine | Benzyl group offers significant steric hindrance. | Excellent (e.g., >98:2 for many electrophiles) |

The larger steric footprint of the benzyl group in the phenylalanine-derived auxiliary generally leads to higher levels of diastereoselectivity compared to the isopropyl group of the valine-derived counterpart. However, both auxiliaries provide excellent stereocontrol for a wide range of transformations.

Key Applications and Mechanistic Nuances

Asymmetric Alkylation

Asymmetric alkylation is a cornerstone application of Evans' auxiliaries. The chelated Z-enolate reacts with a variety of electrophiles, including primary and secondary alkyl halides, with high diastereoselectivity.

Transition State Model for Alkylation:

The transition state for alkylation is envisioned as a "chelate-enforced" model where the metal cation holds the enolate in a rigid conformation. The substituent on the auxiliary effectively shields the si face (for an (S)-auxiliary), forcing the electrophile to approach from the re face.

Caption: Simplified representation of the alkylation transition state.

Asymmetric Aldol Reactions

Oxazolidinone auxiliaries have proven to be exceptionally effective in controlling the stereochemical outcome of aldol reactions. The use of boron enolates, generated with reagents like dibutylboron triflate (Bu₂BOTf), is particularly noteworthy.

The Zimmerman-Traxler Model in Evans' Aldol Reactions:

The stereoselectivity of the Evans aldol reaction is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[8][9] The boron atom coordinates to both the enolate oxygen and the aldehyde oxygen, creating a closed transition state. To minimize 1,3-diaxial interactions, the substituents on both the enolate and the aldehyde preferentially occupy equatorial positions. The substituent on the chiral auxiliary then directs the facial selectivity of the aldehyde's approach to the enolate.[10]

Caption: The Zimmerman-Traxler model for the Evans' syn-aldol reaction.

Expanding the Synthetic Toolkit: Beyond Alkylation and Aldol Reactions

The utility of oxazolidinone auxiliaries extends beyond these two fundamental reactions. They have been successfully employed in a variety of other asymmetric transformations, including:

-

Asymmetric Conjugate Additions: The enolates derived from N-acyloxazolidinones can participate in Michael additions to α,β-unsaturated carbonyl compounds, often with high diastereoselectivity, particularly with the use of organocuprates.[11][12]

-

Asymmetric Hydroxylation: Electrophilic hydroxylation of the chiral enolates, using reagents such as MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), provides access to enantiomerically enriched α-hydroxy carboxylic acid derivatives.[13]

-

Asymmetric Amination: The enolates can be trapped with electrophilic nitrogen sources, such as azodicarboxylates, to afford α-amino acid precursors with excellent stereocontrol.[14][15]

The Final Step: Auxiliary Cleavage

A crucial aspect of any chiral auxiliary strategy is the ability to cleave the auxiliary from the product without compromising the newly established stereocenter. A variety of methods have been developed for the removal of oxazolidinone auxiliaries, leading to different functional groups.

Common Cleavage Methods:

| Reagent(s) | Product | Key Considerations |

| LiOH / H₂O₂ | Carboxylic Acid | Mild and widely used. The hydroperoxide anion selectively attacks the exocyclic carbonyl.[16] |

| LiBH₄ or LiAlH₄ | Primary Alcohol | Reductive cleavage. LiAlH₄ is a stronger reducing agent than LiBH₄.[1][17] |

| MeOMgBr or EtOMgBr | Methyl or Ethyl Ester | Transesterification under mild conditions. |

| Benzyl alcohol / Ti(Oi-Pr)₄ | Benzyl Ester | Lewis acid-catalyzed transesterification. |

Experimental Protocols: A Practical Guide

The following are representative, step-by-step protocols for the key stages of employing an Evans oxazolidinone auxiliary.

Protocol 1: N-Acylation of (S)-4-benzyl-2-oxazolidinone with Propionyl Chloride (n-BuLi method)

-

Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via syringe.

-

Stir the resulting solution at -78 °C for 30 minutes.

-

Add propionyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.

Protocol 2: Asymmetric Alkylation with Benzyl Bromide

-

Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add LDA (1.1 eq, freshly prepared or a commercial solution) dropwise.

-

Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Add benzyl bromide (1.2 eq) dropwise.

-

Stir the reaction at -78 °C for several hours, monitoring the progress by TLC.

-

Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

-

Perform a standard aqueous workup and extraction.

-

Purify the product by flash column chromatography to separate the diastereomers.

Protocol 3: Cleavage to the Carboxylic Acid (LiOH/H₂O₂)

-

Dissolve the alkylated N-acyloxazolidinone (1.0 eq) in a mixture of THF and water (typically 3:1).

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

-

Stir the reaction at 0 °C for 1-2 hours.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

-

Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract the carboxylic acid product with an organic solvent.

-

The chiral auxiliary can be recovered from the aqueous layer.

Conclusion

Evans' oxazolidinone chiral auxiliaries represent a powerful and versatile tool in the arsenal of the synthetic organic chemist. Their efficacy is rooted in a well-understood and predictable mechanism involving the formation of a rigid, chelated Z-enolate that directs the approach of electrophiles with a high degree of stereocontrol. The reliability, high diastereoselectivity, and the wealth of established protocols for a wide range of transformations have solidified their position as one of the most important classes of chiral auxiliaries in modern organic synthesis. A thorough understanding of the mechanistic principles outlined in this guide will empower researchers to confidently and effectively apply this remarkable technology to the synthesis of complex, enantiomerically pure molecules.

References

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]

-

Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

-

Chiral auxiliary - Wikipedia. Wikipedia. [Link]

-

Chem252 (Lecture 1: Evans' Oxazolidinone). YouTube. [Link]

-

(PDF) Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. ResearchGate. [Link]

-

Azodicarboxylates as Electrophilic Aminating Reagents | Request PDF - ResearchGate. ResearchGate. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis - ACS Publications. ACS Publications. [Link]

-

Asymmetric 1,4-addition of organocuprates to chiral .alpha.,.beta.-unsaturated N-acyl-4-phenyl-2-oxazolidinones: a new approach to the synthesis of chiral .beta.-branched carboxylic acids | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

-

Asymmetric conjugate 1,6-addition of organocuprates to N-dienoyl oxazolidinones | Request PDF - ResearchGate. ResearchGate. [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis - ResearchGate. ResearchGate. [Link]

-

Diastereocontrol in Radical Addition to β-Benzyloxy Hydrazones: Revised Approach to Tubuvaline and Synthesis of O-Benzyltubulysin V Benzyl Ester | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]

-

19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Asymmetric hydroxylation of enolates using enantiopure (camphorylsulfonyl)oxaziridine derivatives and their applications in the synthesis of natural products - Drexel University. Drexel University. [Link]

-

Recent advances in asymmetric synthesis with chiral imide auxiliaries - Société Chimique de France. Société Chimique de France. [Link]

-

Zimmerman-Traxler Model - OpenOChem Learn. OpenOChem Learn. [Link]

-

In Search of Radical Transformations from Metal Enolates. Direct Reactions of N‑Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate - NIH. National Institutes of Health. [Link]

-

(PDF) The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ResearchGate. ResearchGate. [Link]

-

evans enolate alkylation-hydrolysisx. Harvard University. [Link]

-

REVIEW Electrophilic Aminating Agents in Total Synthesis - The University of Liverpool Repository. The University of Liverpool. [Link]

-

N-Acylation of Oxazolidinones - ChemistryViews. ChemistryViews. [Link]

-

Diastereocontrol in Radical Addition to β-Benzyloxy Hydrazones: Revised Approach to Tubuvaline and Synthesis of O-Benzyltubulysin V Benzyl Ester - NIH. National Institutes of Health. [Link]

-

Enolates ambushed – asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less traditional electrophiles - Beilstein Journals. Beilstein Journals. [Link]

-

Asymmetric Protonations of Enol Derivatives - Sci-Hub. Sci-Hub. [Link]

-

Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs) - Sciforum. Sciforum. [Link]

-

CATALYTIC ASYMMETRIC α-AMINATION OF CARBONYL COMPOUNDS USING AZODICARBOXYLATE ESTERS - Chemistry | Illinois. University of Illinois. [Link]

-

Diastereoselective conjugate addition of organocuprates to chiral N-enoyl oxazolidinethiones - PubMed. PubMed. [Link]

-

Asymmetric transformations of enolates and azaenolates - CORA. CORA. [Link]

-

Iron‐Mediated Electrophilic Amination of Organozinc Halides using Organic Azides - PMC. National Institutes of Health. [Link]

-

Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps. Chemistry Steps. [Link]

-

Publications | Evans Research Group. Harvard University. [Link]

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. PubMed. [Link]

-

n-Butyllithium/N,N,N',N'-tetramethylethylenediamine-mediated ortholithiations of aryl oxazolines: substrate-dependent mechanisms - PubMed. PubMed. [Link]

-

001 Zimmerman Traxler - Andrew G Myers Research Group. Harvard University. [Link]

-

Computational study. a. Comparison of transition states for the formation of two enantiomers with ligand (S) - ResearchGate. ResearchGate. [Link]

-

Electrophilic amination of 2-alkyltetralones with azodicarboxylates... - ResearchGate. ResearchGate. [Link]

-

Asymmetric synthesis of β-hydroxy-acids using chiral α-sulphinylester enolate ions - Sci-Hub. Sci-Hub. [Link]

-

4.4: The aldol reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes - MDPI. MDPI. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Research Portal [researchdiscovery.drexel.edu]

- 14. researchgate.net [researchgate.net]

- 15. chemistry.illinois.edu [chemistry.illinois.edu]

- 16. researchgate.net [researchgate.net]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

A Technical Guide to the (4S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one Chiral Auxiliary

Abstract: This guide provides an in-depth technical overview of the chiral auxiliary (4S)-4-isopropyl-5,5-diphenyloxazolidin-2-one, a powerful tool in modern asymmetric synthesis. We will explore the compound's rational design, detailing how its unique structural features overcome the limitations of previous generations of auxiliaries. This document provides detailed, field-tested protocols for the synthesis of the auxiliary, its acylation, subsequent diastereoselective alkylation of the corresponding enolates, and final cleavage to yield enantiomerically enriched products. Mechanistic insights are supported by structural diagrams and a thorough analysis of the stereocontrolling elements. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this auxiliary for the precise construction of chiral molecules.

The Imperative for Stereocontrol: A New Generation of Chiral Auxiliaries

The synthesis of single-enantiomer pharmaceutical agents is a cornerstone of modern drug development. Chiral auxiliaries are robust and reliable tools that address this need by covalently and temporarily attaching to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction, and then being cleaved to reveal the desired enantiomerically pure product.

The pioneering oxazolidinone auxiliaries developed by Evans, while revolutionary, exhibited certain limitations. A key challenge was achieving high levels of diastereoselectivity with substrates bearing smaller, less sterically demanding acyl groups. This often stemmed from incomplete facial shielding of the enolate intermediate. Recognizing this, the research group of Stephen G. Davies at the University of Oxford developed a new class of auxiliaries designed to offer superior stereochemical control.[1][2] This work led to the development of the "SuperQuat" family, which includes the highly effective 4-isopropyl-5,5-diphenyloxazolidin-2-one.[1][2]

Rational Design: The Architectural Superiority of the 5,5-Diphenyl System

The innovation of the 4-isopropyl-5,5-diphenyloxazolidin-2-one lies in the introduction of geminal disubstitution at the C5 position of the oxazolidinone ring.[2] This architectural modification imparts two critical advantages over the archetypal Evans auxiliaries:

-

Conformational Rigidity and Enhanced Facial Shielding: The two phenyl groups at the C5 position effectively lock the conformation of the N-acyl side chain. This forces the C4 isopropyl group to orient itself in a way that provides a highly defined and sterically demanding environment, ensuring that incoming electrophiles can only approach the enolate from one face.[2][3]

-

Hindered Carbonyl for Facile Cleavage: The steric bulk of the C5-diphenyl groups also hinders nucleophilic attack at the endocyclic carbonyl (C2).[2] This feature is particularly advantageous during the cleavage step, as it allows for the selective removal of the N-acyl group without competing cleavage of the auxiliary ring itself, leading to higher yields and easier recovery of the valuable auxiliary.[1]

These design features combine to create an auxiliary that consistently delivers exceptionally high levels of diastereoselectivity in a wide range of asymmetric transformations, including alkylations and aldol reactions.[4]

Synthesis of the Auxiliary

The (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one auxiliary is synthesized from the commercially available amino alcohol, (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol.[5] A highly efficient method for the cyclization is the palladium-catalyzed oxidative carbonylation.[5]

Experimental Protocol: Synthesis of (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one[5]

-

Apparatus Setup: A 250 mL stainless steel autoclave is charged with Palladium(II) iodide (PdI₂, 7.1 mg, 0.020 mmol) and Potassium Iodide (KI, 32.5 mg, 0.20 mmol).

-

Reagent Addition: A solution of (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol (500.0 mg, 1.96 mmol) in 1,2-dimethoxyethane (DME, 3.9 mL) is added to the autoclave.

-

Pressurization and Heating: The autoclave is sealed and, while stirring, pressurized with carbon monoxide (CO) to 16 atm, followed by the addition of air to reach a total pressure of 20 atm. The reaction mixture is then heated to 100 °C for 15 hours.

-

Work-up and Purification: After cooling to room temperature, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The crude product, which often begins to precipitate from the reaction mixture, is purified by crystallization from a chloroform/hexane solvent system.

-

Yield: This procedure typically affords the desired (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one in high yield (approx. 81%).[5]

Caption: Synthesis workflow for the chiral auxiliary.

Application in Asymmetric Alkylation

A primary application of this auxiliary is in the diastereoselective alkylation of carboxylic acid derivatives. The process involves three key steps: N-acylation, enolate formation and alkylation, and finally, auxiliary cleavage.

Step 1: N-Acylation

The first step is the attachment of a carboxylic acid moiety to the nitrogen of the auxiliary. This is typically achieved by deprotonating the auxiliary with a strong base like n-butyllithium followed by quenching with an acyl chloride.

Step 2: Diastereoselective Enolate Alkylation

This is the crucial stereochemistry-defining step. The N-acyl auxiliary is treated with a strong base (e.g., Lithium Diisopropylamide - LDA) to form a lithium enolate. The chelated structure of this enolate, combined with the steric shielding from the C5-diphenyl groups, ensures that the subsequent addition of an electrophile (e.g., an alkyl halide) occurs from the less hindered face with very high diastereoselectivity.

Caption: Logical flow of the asymmetric alkylation step.

Experimental Protocol: Asymmetric Alkylation

-

Enolate Formation: A solution of the N-acyl-(S)-4-isopropyl-5,5-diphenyloxazolidin-2-one in dry THF is cooled to -78 °C under an inert atmosphere (N₂ or Ar). A solution of LDA (1.05 equivalents) is added dropwise, and the mixture is stirred for 30-60 minutes.

-

Alkylation: The electrophile (e.g., benzyl bromide, 1.2 equivalents) is added neat or as a solution in THF. The reaction is stirred at -78 °C for 1-4 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The resulting diastereomeric product is typically purified by column chromatography on silica gel.

Step 3: Auxiliary Cleavage